2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Description
The compound “2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide” is a structurally complex molecule belonging to the 1,2,4-triazole-3-thioacetamide class. Its core structure consists of a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. Key structural features include:
- Triazole ring substitutions: A 4-amino group and a 5-(2-fluorophenyl) group on the triazole ring.
- Acetamide substitution: The N-(3-chloro-4-methoxyphenyl) group combines halogen (chloro) and alkoxy (methoxy) substituents. The chloro group may improve lipophilicity and membrane permeability, while the methoxy group could modulate electronic effects or hydrogen-bonding interactions .
The presence of fluorine and chlorine atoms aligns with trends in medicinal chemistry where halogenated analogs often exhibit enhanced bioactivity due to increased binding affinity or resistance to oxidative metabolism .
Properties
Molecular Formula |
C17H15ClFN5O2S |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H15ClFN5O2S/c1-26-14-7-6-10(8-12(14)18)21-15(25)9-27-17-23-22-16(24(17)20)11-4-2-3-5-13(11)19/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
LWZCYOGGJTWYDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The triazole ring and fluorophenyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-3-Thioacetamides
Key Observations:
Substitution at Triazole (R1):
- Halogenated phenyl groups (2-fluoro, 2-chloro, 4-chloro): Fluorine’s electronegativity may enhance binding to polar enzyme pockets, while chlorine’s larger size improves hydrophobic interactions .
- Heterocyclic groups (furan, thiophene): These moieties can modulate solubility and π-π stacking. Furan derivatives (Compound 3) showed significant anti-exudative activity, suggesting heterocycles may synergize with acetamide substituents .
Methoxy groups may engage in hydrogen bonding or act as metabolic blockers . Phenoxy vs. halogenated aryl groups: Phenoxy-substituted analogs (Compound 2) exhibited lower activity in preliminary screens, possibly due to steric hindrance .
Biological Activity Trends:
- Anti-exudative activity was maximized with ortho-substituted halogens (e.g., 2-fluorophenyl in target) and electron-deficient acetamide groups (e.g., 3-chloro-4-methoxyphenyl) .
- Antimicrobial potency correlated with dual halogenation (e.g., 4-chloro in R1 and 4-fluoro in R2 in Compound 4), likely disrupting bacterial membrane integrity .
Biological Activity
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a synthetic compound belonging to the class of triazole derivatives . Compounds in this class have been extensively studied for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide. Its molecular formula is with a molecular weight of approximately 371.84 g/mol. The presence of a triazole ring and various functional groups contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.84 g/mol |
| IUPAC Name | 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antifungal Activity : The triazole ring inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased cell permeability and ultimately cell death.
- Antibacterial Activity : The compound may inhibit bacterial enzymes involved in cell wall synthesis or other vital processes, leading to bacterial cell lysis.
- Anticancer Properties : It has been suggested that the compound induces apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Biological Activity Studies
Research has demonstrated the effectiveness of this compound against various pathogens and cancer cell lines:
Antifungal Efficacy
In vitro studies have shown that compounds similar to 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus niger. For example:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.01–0.27 μmol/mL against various fungal strains, indicating potent antifungal properties compared to established drugs like fluconazole .
Antibacterial Activity
The compound has also been evaluated for its antibacterial effects:
- It demonstrated MIC values ranging from 0.125–8 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Comparative studies indicated that certain derivatives exhibited higher activity than traditional antibiotics like ampicillin.
Anticancer Activity
In cancer research:
- The compound has shown promising results in inducing apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .
- Specific studies have highlighted its potential in targeting multidrug-resistant cancer cells.
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Study on Antifungal Agents : A study published in PMC highlighted the synthesis and evaluation of triazole derivatives where compounds with similar structures displayed significant antifungal activity against resistant strains .
- Antibacterial Screening : Research conducted on a series of triazole derivatives found that compounds with structural similarities to our target exhibited enhanced antibacterial effects against both sensitive and resistant bacterial strains .
- Cancer Therapeutics : Investigations into the anticancer potential revealed that compounds targeting specific signaling pathways could effectively reduce tumor growth in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
